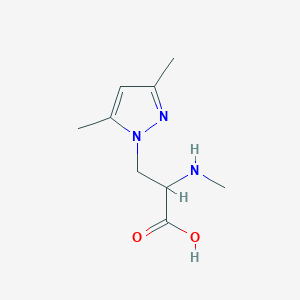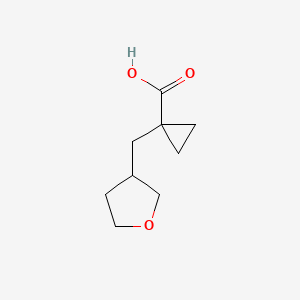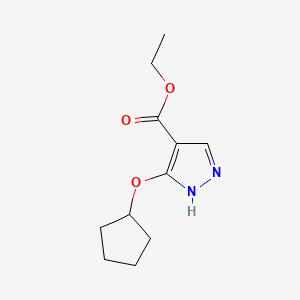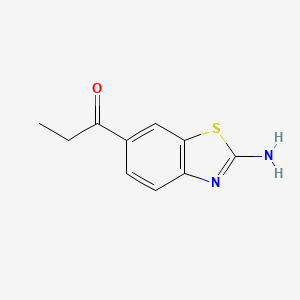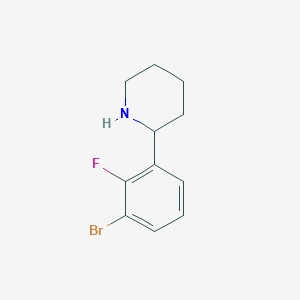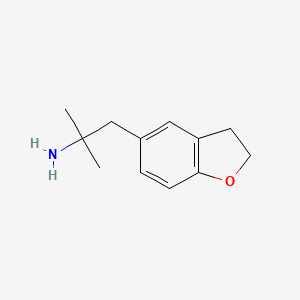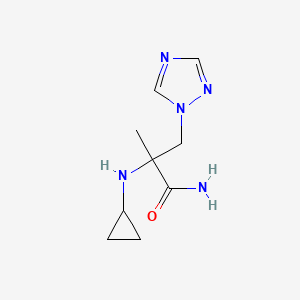
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of both fluorine and trifluoromethyl groups in its structure makes it an interesting compound for various applications in medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups contribute to its reactivity and potential utility in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral reducing agents or catalysts. For instance, the reduction of 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone can be achieved using chiral borane complexes or oxazaborolidine catalysts under controlled conditions to yield the desired (S)-alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaI in acetone, potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and interactions due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine and trifluoromethyl groups.
Mecanismo De Acción
The mechanism by which (S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and interfering with its function. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects. The compound’s stereochemistry also plays a crucial role in its biological activity, as the (S)-enantiomer may exhibit different interactions compared to the ®-enantiomer.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone: The ketone analog of the compound.
2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethane: The fully reduced analog.
®-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomeric counterpart.
Uniqueness
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to participate in diverse chemical reactions and its utility in scientific research make it a valuable molecule for further exploration.
Propiedades
Fórmula molecular |
C9H8F4O |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
(1S)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m1/s1 |
Clave InChI |
KJTMEBOAPXUSDU-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CF)O |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


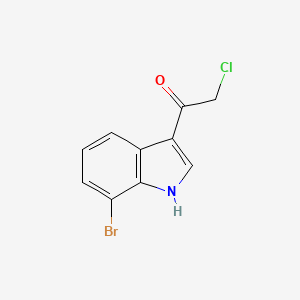
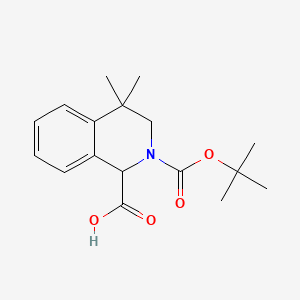

![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
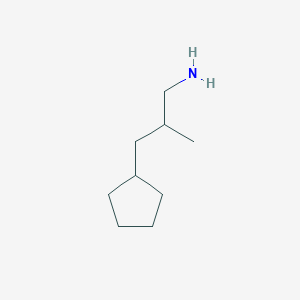
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
